Alhydrogel

説明

特性

InChI |

InChI=1S/Al.3H2O/h;3*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRIRQGCELJRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

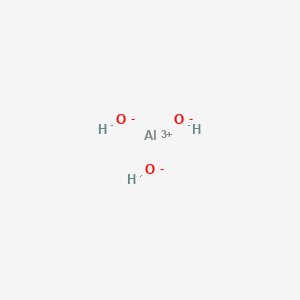

AlH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, red, or brown mineral; [Merck Index] | |

| Record name | Gibbsite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14762-49-3, 21645-51-2 | |

| Record name | Gibbsite (Al(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide, dried [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Controlled Preparation of Aluminum Hydroxide

Precipitation Techniques for Aluminum Hydroxide (B78521) Production

Precipitation is the most common and economically significant method for producing aluminum hydroxide, with the Bayer process being the cornerstone of industrial-scale production. wikipedia.orgwikipedia.org This technique involves the creation of a supersaturated aluminate solution from which aluminum hydroxide is precipitated under controlled conditions.

Solution Chemistry and Reaction Kinetics in Precipitation Processes

The reaction for the precipitation of aluminum hydroxide from a sodium aluminate solution is: NaAl(OH)₄ → Al(OH)₃ + NaOH wikipedia.org

In some processes, carbon dioxide is used to neutralize the alkaline solution, leading to precipitation: 2 NaAlO₂ + 3 H₂O + CO₂ → 2 Al(OH)₃ + Na₂CO₃ wikipedia.org

Understanding the interplay of these reactions and their kinetics is essential for controlling the final product's properties.

Impact of pH, Temperature, and Reagent Addition Rate on Aluminum Hydroxide Morphology and Phase

The physical and structural properties of the precipitated aluminum hydroxide are highly sensitive to the conditions of the precipitation environment.

pH: The pH of the solution significantly influences the hydrolysis of aluminum ions and the resulting polymorph. mdpi.comresearchgate.net Different aluminum complexes form depending on the pH, which in turn dictates the structure of the final precipitate. scirp.org For instance, the formation of different polymeric aluminum species is pH-dependent, ultimately affecting whether gibbsite, bayerite, or another polymorph is formed. researchgate.net In some cases, adjusting the pH is a key step in separating aluminum hydroxide from other metal hydroxides. researchgate.net

Temperature: Temperature plays a dual role in the precipitation process. Higher temperatures can increase the rate of reaction but also affect the equilibrium solubility of aluminum hydroxide. books-library.website The decomposition temperature of aluminum hydroxide varies depending on the type, but generally starts around 180-220°C. wikipedia.org In industrial settings like the Bayer process, temperature is carefully controlled to optimize both the precipitation rate and the yield. shahroodut.ac.irgoogle.comeuropa.eu For example, in some modified processes, the temperature is intentionally lowered in successive stages to promote the formation of new crystal nuclei. google.com

Reagent Addition Rate: The rate at which reagents are added can impact the local supersaturation in the reactor, which in turn affects nucleation and crystal growth rates. researchgate.net A slow, controlled addition can favor the growth of larger, more uniform crystals, while a rapid addition may lead to the formation of smaller, less-ordered particles. researchgate.netnih.gov

| Parameter | Effect on Aluminum Hydroxide | Source |

| pH | Influences hydrolysis and polymorph formation. | mdpi.comresearchgate.net |

| Temperature | Affects reaction rate and equilibrium solubility. | books-library.websiteshahroodut.ac.ir |

| Reagent Addition Rate | Impacts supersaturation, nucleation, and crystal size. | researchgate.netnih.gov |

Role of Anions and Cations in Precipitation Control and Product Purity

The presence of various ions, both anions and cations, in the precipitation solution can have a profound effect on the process and the purity of the resulting aluminum hydroxide.

Cations: Cations can also play a role in the precipitation process. For example, in the coprecipitation of zinc with aluminum hydroxide, the percentage of zinc coprecipitated is significantly affected by pH. nii.ac.jp The presence of certain cations can either promote or inhibit the formation of specific aluminum hydroxide polymorphs.

Controlling the ionic environment is crucial for achieving high-purity aluminum hydroxide, as impurities can be incorporated into the crystal lattice during precipitation.

Seeded Growth Mechanisms for Directed Crystallization of Aluminum Hydroxide Polymorphs

Seeding is a critical technique used to control the crystallization process, particularly in the industrial production of aluminum hydroxide. wikipedia.orggoogle.com By introducing seed crystals of a desired polymorph into a supersaturated solution, the nucleation step can be bypassed or directed, promoting the growth of crystals with a specific size and structure. researchgate.netresearchgate.net

The mechanism of seeded growth involves the deposition of successive layers of aluminum hydroxide onto the surface of the seed crystals. google.com This process is influenced by factors such as seed concentration, seed size, and the degree of supersaturation of the solution. shahroodut.ac.irshahroodut.ac.ir Research has shown that seeding can be used to control the metastable zone width (MSZW), which in turn dictates the resulting polymorph. researchgate.net For instance, a critical seed loading can be determined to obtain a single phase of gibbsite. researchgate.net The timing of seed addition is also crucial; seeds should be added before spontaneous nucleation occurs to be effective in controlling the polymorph. researchgate.net

Industrial Precipitation Processes (e.g., Bayer Process Modifications)

The Bayer process is the primary industrial method for producing alumina (B75360) from bauxite (B576324), with the precipitation of aluminum hydroxide being a key step. wikipedia.orgwikipedia.orgvedantu.com In this process, bauxite is dissolved in a hot sodium hydroxide solution to form a supersaturated sodium aluminate solution. wikipedia.orgwikipedia.org After removing insoluble residues (red mud), the solution is cooled and seeded with fine aluminum hydroxide crystals to induce precipitation. wikipedia.org

Over the years, various modifications to the Bayer process have been developed to improve efficiency and to produce specialty aluminas with specific properties. shahroodut.ac.ireuropa.eugoogle.com These modifications often involve manipulating the precipitation conditions, such as temperature, seed charge, and residence time. shahroodut.ac.irgoogle.com For example, one modification involves a two-stage precipitation process to increase the yield and particle size of the aluminum hydroxide. google.com Another innovative approach aims to precipitate boehmite (AlOOH) instead of gibbsite (Al(OH)₃) to save energy during the subsequent calcination step. europa.eu

| Process | Description | Key Features | Source |

| Standard Bayer Process | Dissolution of bauxite in NaOH, followed by precipitation of Al(OH)₃. | High-temperature digestion, seeded precipitation. | wikipedia.orgwikipedia.org |

| Bayer Process Modification (Two-Stage Precipitation) | Divides the pregnant liquor stream for agglomeration and growth stages. | Aims to increase yield and particle size. | google.com |

| Boehmite Precipitation Process | Modified Bayer process to precipitate AlOOH instead of Al(OH)₃. | Lower calcination energy requirements. | europa.eu |

Sol-Gel Synthesis Pathways for Aluminum Hydroxide Materials

The sol-gel process offers an alternative route for synthesizing aluminum hydroxide materials with high purity and controlled porosity. scirp.orgnumberanalytics.com This wet-chemical technique involves the hydrolysis and condensation of aluminum precursors, typically aluminum alkoxides or aluminum salts, to form a "sol" (a colloidal suspension) that subsequently transitions into a "gel" (a three-dimensional network). numberanalytics.com

The synthesis can proceed through different pathways depending on the precursor used:

Aluminum Alkoxides: The hydrolysis of aluminum alkoxides, such as aluminum isopropoxide, is a common method. numberanalytics.com The reaction conditions, including temperature, can influence whether boehmite or bayerite is formed. mdpi.com

Inorganic Aluminum Salts: Aluminum salts like aluminum nitrate (B79036) or aluminum chloride can also be used as precursors. scirp.orgnih.govmdpi.com Under basic conditions, these salts hydrolyze and condense to form aluminum oxide hydroxide gels. mdpi.com The use of urea (B33335) can help control the hydrolysis process by coordinating with the aluminum ion. researchgate.net

The resulting gel can be dried to produce a xerogel or an aerogel. The properties of the final material, such as specific surface area and pore volume, are highly dependent on the experimental parameters, including pH, temperature, and the type of solvent used. scirp.org Sol-gel methods are particularly useful for preparing materials with tailored porous structures for applications in catalysis and as adsorbents. scirp.orgnumberanalytics.com

Hydrolysis and Condensation Mechanisms in Aluminum Hydroxide Sol-Gel Systems

The foundation of the sol-gel process for creating aluminum hydroxide lies in two primary reactions: hydrolysis and condensation. researchgate.netgoogle.com These reactions transform molecular precursors, such as aluminum alkoxides, into an extended inorganic network.

The process initiates with the hydrolysis reaction, where the alkoxy groups (-OR) of the aluminum precursor react with water. google.com This is a nucleophilic substitution reaction where water attacks the aluminum atom, leading to the replacement of an alkoxy group with a hydroxyl group (-OH) and the liberation of an alcohol molecule (ROH). google.comunm.edu The rate of this reaction is highly dependent on factors such as the water-to-alkoxide ratio, temperature, and the presence of a catalyst. rsc.orggoogle.com Due to the high reactivity of aluminum alkoxides, controlling the hydrolysis step is crucial to prevent rapid, uncontrolled precipitation. nih.gov

Following hydrolysis, the condensation reactions begin, leading to the formation of Al-O-Al bridges, which constitute the backbone of the gel network. google.com This can occur through two main pathways:

Water condensation: Two hydroxyl groups react to form an aluminum-oxygen-aluminum (Al-O-Al) bond and a water molecule.

Alcohol condensation: A hydroxyl group reacts with a remaining alkoxy group to form an Al-O-Al bond and an alcohol molecule. unm.edu

Precursor Selection and its Influence on Sol-Gel Derived Aluminum Hydroxide

The choice of the initial aluminum precursor is a critical parameter that significantly impacts the properties of the resulting aluminum hydroxide. Precursors are generally categorized into two main groups: inorganic aluminum salts and aluminum alkoxides.

Inorganic Aluminum Salts: Common examples include aluminum nitrate (Al(NO₃)₃), aluminum chloride (AlCl₃), and aluminum sulfate (B86663) (Al₂(SO₄)₃). researchgate.net The synthesis process using these salts involves their hydrolysis and condensation in an aqueous solution, typically under basic conditions to promote the formation of aluminum oxide hydroxide gels. mdpi.com The type of anion present (e.g., Cl⁻, SO₄²⁻) can influence the crystallization behavior and the final phase of the aluminum hydroxide. researchgate.netarizona.edu For example, research has shown that when starting with different hydrated inorganic aluminum salts, the sample derived from the sulfate salt showed a more rapid transformation to α-alumina upon calcination compared to those derived from nitrate or chloride salts. researchgate.net

Aluminum Alkoxides: Aluminum isopropoxide (Al(OPrⁱ)₃) is a frequently used alkoxide precursor. mdpi.comnsmsi.ir Alkoxides are known for their high reactivity towards hydrolysis, which often necessitates the use of chelating agents or careful control of reaction conditions to manage the hydrolysis and condensation rates. nih.govmdpi.com The use of alkoxides, particularly in non-aqueous solvents, offers a route to materials with high purity and homogeneity. mdpi.comresearchgate.net Depending on the reaction temperature, the hydrolysis and polycondensation of aluminum alkoxides can result in either boehmite or amorphous aluminum monohydroxide. mdpi.com The selection of the aluminum source can also determine whether other compounds, such as hydrotalcite-like structures, form alongside the desired product. researchgate.net

Control of Pore Structure and Surface Area in Sol-Gel Produced Aluminum Hydroxide

The porosity, including pore volume, pore size, and specific surface area, of sol-gel derived materials is determined by the aggregation of primary particles or polymers during gelation and the subsequent collapse of the gel network upon drying. unm.edu Several strategies have been developed to control these structural properties in aluminum hydroxide and its derivatives.

One effective method is the use of structure-directing agents or porogens during synthesis. For example, polyethylene (B3416737) glycol (PEG) can be used as a templating agent in the sol-gel synthesis of alumina from aluminum isopropoxide. nsmsi.irbohrium.com The presence of PEG influences the formation of the gel network, and its subsequent removal during calcination creates additional porosity. Research has shown that by varying the mole ratio of PEG to the aluminum precursor, both the specific surface area and the pore volume can be significantly enhanced. nsmsi.irresearchgate.net A study demonstrated that a PEG/Al(OPrⁱ)₃ mole ratio of 0.05 yielded a maximum specific surface area of 344 m²/g and a pore volume of 2.2 cm³/g, which were substantial increases compared to the material synthesized without PEG. nsmsi.irbohrium.comresearchgate.net

Other methods for controlling porosity include:

Managing Capillary Pressure: The pressure exerted by the liquid in the pores during drying can cause the network to collapse, reducing porosity. unm.edu Controlling the drying process is therefore essential.

Controlling Condensation Rate: The rate at which the Al-O-Al network forms affects the primary particle size and their subsequent packing, which in turn defines the pore structure. unm.edu

Modified Sol-Gel Techniques: A modified technique developed for coating the pore walls of alumina templates involved limiting the amount of water available for the reaction of 3-aminopropyltriethoxysilane (B1664141) (APTES). nih.gov This allowed for greater control over the extent of polymerization and the resulting coating thickness, effectively tuning the pore diameter. nih.gov

Table 1: Effect of PEG/Al(OPrⁱ)₃ Mole Ratio on γ-Al₂O₃ Properties Data derived from aluminum hydroxide precursors.

| PEG/Al(OPrⁱ)₃ Mole Ratio | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Source |

|---|---|---|---|

| 0 (No PEG) | ~246 | ~0.5 | nsmsi.irresearchgate.net |

| 0.05 | 344 | 2.2 | nsmsi.irbohrium.comresearchgate.net |

| >0.05 | No significant further effect | No significant further effect | nsmsi.irresearchgate.net |

Aqueous versus Non-Aqueous Sol-Gel Routes for Aluminum Hydroxide Synthesis

The solvent system used in sol-gel synthesis, broadly classified as aqueous (water-based) or non-aqueous (organic solvent-based), plays a pivotal role in the reaction pathway and product characteristics.

Aqueous Sol-Gel Routes: This is the conventional approach where water acts as both the solvent and the reactant for hydrolysis. researchgate.net The process often involves dissolving an aluminum salt in water and adjusting the pH to induce hydrolysis and condensation, or by carefully adding water to an alcohol solution of an aluminum alkoxide. mdpi.comrsc.org A key feature of this route is that water provides the oxygen atoms for the formation of the metal-oxygen backbone. researchgate.net While widely used, aqueous systems can present challenges due to the complex nature of aluminum ion chemistry in water, which can lead to the formation of various oligomeric species. researchgate.net However, a specific aqueous process has been developed using a large amount of water as the solvent with an epoxy organofunctional silane (B1218182) and an aluminum alkoxide to create a transparent molecular precursor solution. rsc.org

Non-Aqueous Sol-Gel Routes: These methods utilize organic solvents and exclude water from the reaction system. researchgate.netnih.gov The oxygen for the oxide network in this case is sourced from the organic solvent or other oxygen-donating molecules, not from water. researchgate.net Non-aqueous routes offer significant advantages, including better control over reaction pathways on a molecular level due to the often simpler chemistry compared to aqueous systems. nih.gov This enhanced control can lead to materials with high crystallinity and well-defined particle morphologies. nih.gov For instance, aluminum hydroxide nanoparticles have been successfully prepared in ethylene (B1197577) glycol using aluminum nitrate nonahydrate and anhydrous sodium acetate. researchgate.net This approach can overcome some of the limitations of aqueous methods, such as uncontrolled precipitation and difficulties in synthesizing complex oxides. rsc.orgresearchgate.net

Hydrothermal and Solvothermal Synthesis of Aluminum Hydroxide Polymorphs

Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to promote the crystallization of materials. These techniques are highly effective for producing well-defined crystalline polymorphs of aluminum hydroxide. researchgate.net The choice of solvent distinguishes the two methods: hydrothermal synthesis uses water, while solvothermal synthesis uses an organic solvent. researchgate.net Research has shown that a hydrothermal process can yield the boehmite phase of aluminum hydroxide, whereas a solvothermal process using propanol (B110389) can produce the gibbsite phase. researchgate.net

Effects of Temperature and Pressure on Phase Formation (e.g., Boehmite, Pseudoboehmite)

Temperature, pressure, and solution pH are critical parameters that dictate which crystalline phase of aluminum hydroxide is formed during hydrothermal synthesis. researchgate.net Different polymorphs, such as boehmite, pseudoboehmite, bayerite, and gibbsite, can be selectively synthesized by tuning these conditions.

Studies have shown that crystalline boehmite is typically formed in a pH range of 7 to 10. researchgate.net Below pH 7, amorphous gels tend to precipitate, while at a pH of 11 or higher, bayerite becomes the dominant product. researchgate.net Pseudoboehmite, which is a poorly crystallized form of boehmite with smaller crystallites and excess water, is often formed under conditions that favor rapid precipitation, such as lower temperatures or specific pH ranges (e.g., 6.5-8.5). researchgate.netgychbjb.com

The effect of temperature is also pronounced. Increasing the synthesis temperature generally leads to larger crystallite sizes and promotes the formation of more stable, well-ordered phases. researchgate.net For example, in one study, different alumina hydrates were prepared by reacting aluminum with water at various temperatures: bayerite was formed at 40°C, pseudoboehmite between 70-120°C, and well-crystallized boehmite at 130-160°C. researchgate.net Another investigation using ammonium (B1175870) aluminum sulfate as a precursor found that boehmite could be formed at both 150°C and 200°C, with the higher temperature leading to better crystallinity. mdpi.com High-pressure studies have also been conducted to understand the stability fields of different phases, suggesting that diaspore (B1175340) is a more stable phase than boehmite under certain high-pressure and high-temperature conditions. ajsonline.org

Table 2: Influence of Synthesis Conditions on Aluminum Hydroxide Phase Formation

| pH Range | Temperature Range (°C) | Resulting Phase(s) | Source |

|---|---|---|---|

| < 7 | 22 - 80 | Amorphous Gels | researchgate.net |

| 6.5 - 8.5 | Not specified | Pure Pseudoboehmite | gychbjb.com |

| 7 - 10 | 22 - 80 | Crystalline Boehmite | researchgate.net |

| ≥ 11 | 22 - 80 | Bayerite | researchgate.net |

| Not specified | 70 - 120 | Pseudo-boehmite (PB) | researchgate.net |

| Not specified | 130 - 160 | Boehmite | researchgate.net |

| Alkaline | 150 - 200 | Boehmite (AlOOH) | mdpi.com |

Controlled Crystallization of Aluminum Hydroxide Nanostructures via Hydrothermal Methods

Hydrothermal methods provide an excellent platform for controlling the crystallization process to produce aluminum hydroxide with specific nanoscale morphologies. By adjusting parameters such as precursor type, reactant concentrations, temperature, and reaction time, it is possible to synthesize nanostructures like nanoparticles, nanoplates, and other complex architectures. mdpi.comnih.gov

For example, a hydrothermal reaction crystallization method was used to synthesize boehmite (AlOOH) with a sheet-like structure by allowing the reaction between ammonium aluminum sulfate and ammonia (B1221849) water to proceed for 24 hours at 150°C. mdpi.com The process involved the initial formation of an unstable intermediate, ammonioalunite, which subsequently transformed into boehmite. mdpi.com The temperature was found to influence the crystallinity of the final product, with higher temperatures (200°C vs 150°C) yielding better-crystallized boehmite. mdpi.com

The hydrothermal synthesis of multi-cationic layered double hydroxides (LDHs), which are structurally related to aluminum hydroxide, also demonstrates the control achievable with this method. nih.gov By adapting a hydrothermal procedure, LDHs incorporating seven or eight different cations were synthesized, resulting in platy, agglomerated morphologies with crystallite sizes estimated to be around 14 nm. nih.gov Mechano-hydrothermal methods, which combine mechanical grinding with hydrothermal treatment, have also been employed to synthesize Li-Al-OH layered double hydroxides with high dispersity and regular hexagonal morphology. researchgate.net These examples highlight the capability of hydrothermal techniques to direct the crystallization process towards desired nanostructured materials.

Electrochemical Synthesis Routes for Aluminum Hydroxide Nanoparticles

Electrochemical synthesis offers a promising route for producing aluminum hydroxide (Al(OH)₃) nanoparticles with controlled properties. This method involves the use of an electrochemical cell where aluminum serves as an electrode, leading to the formation of Al(OH)₃ through controlled oxidation and hydration reactions.

Anodic oxidation is a primary electrochemical method for preparing aluminum hydroxide. researchgate.netelectrochemsci.org In this process, an aluminum sheet or plate acts as the anode in an electrolytic cell. scu.ac.irgoogle.com When a direct current is applied, the aluminum at the anode oxidizes. This process can be manipulated to form a porous alumina film on the aluminum surface. electrochemsci.org The synthesis of high-purity alumina often begins with the preparation of aluminum hydroxide through the anodic oxidation of aluminum. researchgate.net

The characteristics of the synthesized aluminum hydroxide nanoparticles are significantly influenced by the electrolyte composition and the applied voltage. scu.ac.irresearchgate.net The choice of electrolyte, such as sulfuric acid, aluminum sulfate, or sodium hydroxide, affects the formation and properties of the resulting oxide layer. electrochemsci.orgresearchgate.net For instance, the dissolution rate of the anodic film is strongly affected by the pH of the electrolyte solution. researchgate.net

The applied voltage is a critical parameter for controlling the crystalline properties and size of the nanoparticles. In one study, aluminum hydroxide nanoparticles were synthesized in an electrochemical cell using tetramethylammonium (B1211777) chloride as the electrolyte, with aluminum sheets as both anode and cathode. scu.ac.ir The study investigated the effect of varying the applied voltage (7 V, 9 V, 12 V, 15 V, and 18 V). scu.ac.ir The results showed that the crystal structure of the samples improved with increasing voltage, while the sample prepared at the lowest voltage (7 V) had a more amorphous structure. scu.ac.ir Furthermore, the smallest particles, with a mean size of approximately 9 nm, were synthesized at the highest voltage of 18 V. scu.ac.ir This demonstrates a clear relationship between voltage control and the physical characteristics of the electrochemically synthesized nanoparticles.

Mechanochemical and Thermochemical Activation of Aluminum Hydroxide Precursors

Activation processes are employed to enhance the physical and chemical properties of aluminum hydroxide, making it more suitable for various applications. These methods include mechanochemical treatments like ball milling and thermochemical processes such as flash calcination.

Ball milling is a mechanochemical technique used to reduce the particle size and modify the surface of materials. nih.govnih.govresearchgate.net This process involves grinding the material in a mill with balls, which imparts mechanical energy to the particles. icm.edu.pl For aluminum hydroxide, ball milling effectively reduces particle size, increases the specific surface area, and can improve its dispersion in other materials. nih.govresearchgate.net

Research has shown that the duration of ball milling has a direct impact on the physical properties of aluminum hydroxide. sd-avant.com As the milling time increases, the particles become finer, the average particle size decreases, and the specific surface area grows. sd-avant.com One study demonstrated a significant reduction in the average particle size of aluminum hydroxide from 71.01 μm to as low as 3.143 μm after ball milling modification. nih.govresearchgate.net This size reduction leads to higher surface energy, which can enhance the material's reactivity and interaction with other substances. sd-avant.com The process can also be used to graft functional groups onto the surface of the aluminum hydroxide particles, further modifying their properties. nih.gov

| Material | Average Particle Size (μm) | Particle Size Range (μm) |

|---|---|---|

| Untreated ATH | 71.01 | 10 - 110 |

| PPA-ATH (Ball Milled) | 3.448 | 0.5 - 10 |

| PPOA-ATH (Ball Milled) | 3.143 | 0.5 - 10 |

Flash calcination is a thermochemical treatment that involves rapidly heating a material for a very short duration (e.g., 0.1-10 seconds), followed by rapid cooling. researchgate.net This process is used for the thermal activation of aluminum hydroxide (gibbsite) to produce active aluminum hydroxyoxide or amorphous alumina. researchgate.net The rapid heating and cooling decouple the structural rearrangement from water removal, which can result in materials with unique properties. rsc.org

This method can produce an active aluminum hydroxyoxide with high chemical activity and a specific surface area greater than 200 m²/g. researchgate.net The key parameters influencing the final product's properties are the temperature and the residence time of the particles on the heating surface. researchgate.net Mathematical models have been developed to understand and optimize flash calcination plants, considering factors like the particle size distribution of the aluminum hydroxide, drying and calcination temperatures, and dust collection efficiency. researchgate.net The resulting activated alumina often possesses a desirable mesoporous structure. rsc.org

Conversion of Aluminum Hydroxide to Other Aluminum Compounds (e.g., Alumina)

Aluminum hydroxide is a crucial precursor for the production of other commercially important aluminum compounds, most notably alumina (aluminum oxide, Al₂O₃). wikipedia.org This conversion is typically achieved through thermal decomposition, also known as calcination. wikipedia.orgbohrium.com

The process involves heating aluminum hydroxide to high temperatures, causing it to dehydrate and transform into various phases of alumina before ultimately forming the most stable alpha-alumina (α-Al₂O₃). bohrium.comstackexchange.com The Bayer process, the principal industrial method for producing alumina, involves precipitating aluminum hydroxide from a sodium aluminate solution, which is then washed, dried, and calcined. wikipedia.orgyoutube.com

The thermal decomposition of gibbsite (a common form of aluminum hydroxide) follows a sequence of transformations. icm.edu.pl

~200-350°C: Gibbsite begins to dehydroxylate, transforming into boehmite (AlOOH) and chi-alumina (χ-Al₂O₃). stackexchange.comicm.edu.plmdpi.com

~500°C: Further heating leads to the formation of gamma-alumina (γ-Al₂O₃). stackexchange.comicm.edu.pl

Above 1100°C: The transition aluminas convert to the stable alpha-alumina (α-Al₂O₃). stackexchange.commdpi.com

The final properties of the alumina, such as its specific surface area and pore structure, are highly dependent on the characteristics of the initial aluminum hydroxide and the specific calcination conditions, including heating rate and final temperature. rsc.org For example, rapid heating, as in flash calcination, can produce alumina with a higher specific surface area compared to conventional methods. rsc.org

| Temperature (K) | Temperature (°C, approx.) | Transformation Process |

|---|---|---|

| 519 K | 246 °C | Partial dehydroxylation of gibbsite to boehmite (AlOOH). |

| 585 K | 312 °C | Transformation of gibbsite to chi-alumina (χ-Al₂O₃) and further conversion to boehmite. |

| 815 K | 542 °C | Decomposition of boehmite to gamma-alumina (γ-Al₂O₃). |

Structural and Morphological Characterization Techniques for Aluminum Hydroxide

X-ray Diffraction (XRD) for Polymorph Identification and Crystallinity Assessment

X-ray Diffraction (XRD) is a primary and powerful tool for the structural characterization of crystalline materials. It is extensively used to identify the specific polymorphic form of aluminum hydroxide (B78521) and to evaluate its degree of crystallinity. gatech.eduiaea.org Aluminum hydroxide exists in four main crystalline polymorphs: gibbsite (γ-Al(OH)₃), bayerite (α-Al(OH)₃), nordstrandite, and doyleite. bsi-dev.netresearchgate.netscispace.com Each polymorph possesses a unique crystal structure, resulting in a distinct XRD pattern that serves as a fingerprint for identification. gatech.edurice.edu

The process involves directing X-rays onto a sample and measuring the scattering intensity at various angles. The resulting diffractogram shows a series of peaks, with their positions (given as 2θ angles) and intensities being characteristic of the material's crystal lattice. For instance, gibbsite, the most common and stable form, exhibits strong diffraction peaks at specific 2θ values that are clearly distinguishable from those of bayerite, nordstrandite, or doyleite. rice.edumalvernpanalytical.comaps.org Studies have shown that gibbsite can be identified by its sharp peaks, while the presence of other phases like boehmite (an oxyhydroxide) can also be detected during thermal treatment studies. acs.orgnih.gov

Furthermore, XRD is instrumental in assessing the crystallinity of an aluminum hydroxide sample. Highly crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous or poorly crystalline materials yield broad, diffuse halos. lightsource.carsc.org The width of the diffraction peaks, often analyzed using the Scherrer equation, can provide an estimation of the crystallite size. bsi-dev.net The technique is sensitive to structural changes that occur during processes like aging or precipitation, where an initially amorphous gel can transform into a more ordered, crystalline structure. iaea.orgmst.or.jp The conditions of synthesis, such as pH and temperature, significantly influence which polymorph nucleates and its resulting crystallinity, a process that can be monitored effectively with XRD. rsc.orgacs.orgdtic.mil

| Polymorph | Key 2θ Peaks (approximate) | Reference |

|---|---|---|

| Gibbsite (γ-Al(OH)₃) | 18.3°, 20.3°, 20.6° | rice.edunih.gov |

| Bayerite (α-Al(OH)₃) | 18.8°, 20.4° | rice.eduaps.org |

| Nordstrandite | 19.2°, 21.0° | lightsource.ca |

| Boehmite (γ-AlOOH) | 14.5°, 28.2°, 38.3° | nih.govlibretexts.org |

Electron Microscopy (SEM, TEM) for Particle Morphology, Size Distribution, and Layer Structures

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the aluminum hydroxide particles, offering invaluable information on their morphology, size, and aggregation state. nih.gov

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of particles. SEM images have revealed that aluminum hydroxide can exist in various forms depending on its synthesis conditions. For example, commercially produced gibbsite often appears as regular hexagonal, plate-like crystals. acs.org Other preparations can result in porous, spongy plates or irregular shapes with sizes ranging from 5 to 15 µm. mdpi.com SEM is also effective in observing how particles agglomerate, forming larger secondary structures from smaller primary particles. mdpi.comresearchgate.net The technique can be used to monitor changes in particle size and shape during processes like pulverization or thermal treatment. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the observation of internal structure, crystallite size, and layer stacking. TEM analysis has been used to observe the thin, flake-like morphology and highly porous structure of certain aluminum hydroxide particles. acs.org For nanocrystalline materials, TEM can reveal discrete particles with diameters in the range of 5-15 nm. bsi-dev.net In studies of layered double hydroxides (LDHs) formed on aluminum alloys, cross-sectional TEM analysis has detailed the dual-layer structure, consisting of an amorphous layer and a layer of disc-shaped LDH particles. wikipedia.org This level of detail is crucial for understanding the formation mechanisms and the structure of complex surface films.

Together, SEM and TEM provide a comprehensive picture of the physical characteristics of aluminum hydroxide particles, from the micrometer scale down to the nanoscale, which is essential for correlating its structure with its functional properties. iaea.orgacs.org

Spectroscopic Methods for Local Structural and Chemical Analysis

Spectroscopic techniques probe the interactions of electromagnetic radiation with the material to provide information about the local atomic structure, chemical bonding, and electronic states.

Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive method for identifying functional groups and characterizing chemical bonds within a material. aip.org For aluminum hydroxide, FTIR is particularly valuable for studying the hydroxyl (OH) groups, which are central to its structure. iaea.org The infrared spectrum of Al(OH)₃ exhibits distinct absorption bands corresponding to the stretching and bending vibrations of the O-H and Al-OH bonds.

Research has identified several key bands:

O-H Stretching: The region between 3300 and 3700 cm⁻¹ is characteristic of O-H stretching vibrations. The number and position of these peaks can help differentiate between polymorphs. For example, gibbsite shows distinct stretching bands at approximately 3617, 3523, and 3453 cm⁻¹. bsi-dev.net Boehmite (AlOOH) shows characteristic asymmetric and symmetric stretching vibrations of the (Al)O-H group around 3300 and 3095 cm⁻¹, respectively. libretexts.org

Al-O-H Bending: Bands in the region of 900-1200 cm⁻¹ are typically attributed to Al-O-H deformation or bending modes. libretexts.org Peaks around 1023 cm⁻¹ are characteristic of gibbsite. bsi-dev.net

Al-O Stretching: The low-frequency region, typically below 800 cm⁻¹, contains bands related to the stretching vibrations of the Al-O bond in the AlO₆ octahedra.

FTIR analysis is sensitive enough to detect subtle changes in the local environment, such as the formation of hydrogen bonds between the surface hydroxyl groups of aluminum hydroxide and adsorbed molecules. libretexts.org It is also more sensitive than XRD to the initial stages of structural ordering in amorphous gels as they age. mst.or.jp

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Compound/Polymorph | Reference |

|---|---|---|---|

| ~3694, ~3447 | Al-OH Stretching | General Al(OH)₃ | |

| ~3300, ~3095 | Asymmetric & Symmetric (Al)O-H Stretching | Boehmite | libretexts.org |

| ~1640 | H-O-H Bending (adsorbed water) | General | |

| ~1156, ~1067 | Asymmetric & Symmetric Al-O-H Deformation | Boehmite | libretexts.org |

| ~1023, ~970 | Al-OH Bending | Gibbsite | bsi-dev.net |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local coordination environment of specific nuclei.

²⁷Al Solid-State NMR is exceptionally useful for characterizing aluminum hydroxide because the chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number. Aluminum can exist in tetrahedral (AlO₄), pentahedral (AlO₅), and octahedral (AlO₆) coordination environments. Crystalline forms like gibbsite and bayerite exclusively feature octahedrally coordinated aluminum (AlO₆), which gives a characteristic peak around 4 ppm in a ²⁷Al Magic Angle Spinning (MAS) NMR spectrum. In contrast, amorphous aluminum hydroxides can show a combination of tetrahedral (around 59 ppm), pentahedral, and octahedral aluminum species, revealing their disordered nature. High-field NMR allows for the quantitative detection of these different Al species, even at low concentrations, providing critical insights into crystallization processes where Al coordination changes from tetrahedral in solution to octahedral in the solid gibbsite product.

³¹P Solid-State NMR is employed when studying the interaction of phosphate (B84403) with aluminum hydroxide surfaces, a process relevant to environmental science and catalysis. This technique can directly identify the chemical species of phosphorus adsorbed on the surface. Studies have used ³¹P NMR to discriminate between protonated and deprotonated surface phosphate complexes and to identify the formation of inner-sphere complexes where phosphate binds directly to the aluminum centers on the surface. The chemical shifts provide evidence for the formation of specific calcium or aluminum phosphate phases in complex systems like poultry litter amended with aluminum sulfate (B86663).

| Coordination Environment | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Octahedral (AlO₆) | -10 to 11 | |

| Pentahedral (AlO₅) | ~30-40 | |

| Tetrahedral (AlO₄) | ~45-60 |

X-ray absorption spectroscopy (XAS) techniques, including XANES, provide element-specific information about the local geometric and electronic structure. lightsource.ca

X-ray Absorption Near-Edge Structure (XANES) , also known as NEXAFS, analyzes the features at and near an element's absorption edge. For aluminum, the Al K-edge XANES spectrum is particularly informative. The energy position and shape of the main absorption edge are sensitive to the coordination environment of the aluminum atoms. Specifically, the main XANES feature for four-fold coordinated aluminum (tetrahedral) appears at a lower energy (by about 2 eV) than that for six-fold coordinated aluminum (octahedral). This allows for a clear distinction between different structural arrangements. Each aluminum hydroxide and oxyhydroxide polymorph (gibbsite, boehmite, diaspore) produces a unique XANES spectrum, which can be used as a "fingerprint" to identify the phase and determine the Al coordination number in materials where this is unknown, such as poorly ordered gels or clays (B1170129). While six-fold coordinated aluminum can yield a variety of features depending on the octahedral point symmetry and Al-O distance distribution, making quantitative interpretation complex, the qualitative fingerprinting approach is very powerful.

X-ray Photoelectron Spectroscopy (XPS) , while not an emission band technique in the same vein, is also crucial for determining elemental and electronic states at the surface. XPS analysis of the Al 2p and O 1s core levels can distinguish between metallic aluminum and its oxidized forms (Al₂O₃, AlOOH, Al(OH)₃). Curve fitting of the high-resolution O 1s peak can quantify the relative amounts of oxide (O²⁻) and hydroxide (OH⁻) species on the surface, which is critical for understanding surface chemistry and reactivity.

Scattering Techniques for Short-Range Order and Particle Sizing

While XRD excels at characterizing long-range crystalline order, other scattering techniques are needed to probe short-range atomic arrangements and the size of nanoscale particles.

Small-Angle X-ray Scattering (SAXS) is a technique that measures scattered X-ray intensities at very small angles (typically <5 degrees). acs.org This angular range corresponds to larger structural features, making SAXS ideal for determining the size, shape, and distribution of nanoparticles and pores in the 1 to 100 nm range. rice.eduacs.org For aluminum hydroxide, SAXS can be used to estimate the mean particle size in dilute dispersions. rice.edu The shape of the scattering curve can be analyzed with models (e.g., for spheres or discs) to gain information on particle morphology, complementing electron microscopy data.

Pair Distribution Function (PDF) Analysis , derived from total scattering data (from either X-rays or neutrons), provides information on the short-range atomic order. The PDF is a histogram of interatomic distances in a material. gatech.edu This technique does not require long-range order and is therefore perfectly suited for studying amorphous materials, liquids, and nanoparticles. gatech.edu For aluminum-containing compounds, PDF analysis can reveal the distribution of Al-O and Al-Al bond lengths, providing a detailed picture of the local structure. gatech.eduacs.org For example, d-PDF (differential PDF) has been used to determine the As-O and As-Al bond distances when arsenate is adsorbed on alumina (B75360) nanoparticles. gatech.edulibretexts.org

Neutron Scattering is a powerful complementary technique to X-ray scattering. Because neutrons interact with atomic nuclei rather than electrons, their scattering power does not scale with atomic number in a simple way. This makes neutrons particularly sensitive to light elements, especially hydrogen, which is difficult to detect with X-rays. Given the composition of aluminum hydroxide, Al(OH)₃, neutron scattering is uniquely suited to probe the positions of the hydrogen atoms and the nature of the hydroxyl groups and water molecules within the structure. bsi-dev.netrsc.org Quasielastic neutron scattering can be used to study atomic diffusion, while neutron diffraction coupled with PDF analysis can provide detailed insight into the short-range order. dtic.mil

Pair Distribution Function (PDF) Analysis for Amorphous and Poorly Crystalline Aluminum Hydroxide

Pair Distribution Function (PDF) analysis is a powerful technique for investigating the structure of materials that lack long-range atomic ordering, such as amorphous and poorly crystalline aluminum hydroxide. uiowa.edu Traditional diffraction techniques are of limited use for these materials, but PDF analysis, derived from total scattering data (X-ray, neutron, or electron), provides detailed insights into short- and intermediate-range structural correlations on the nanoscale. uiowa.edunih.gov The PDF, denoted as G(r), can be understood as a histogram of interatomic distances, representing the probability of finding an atomic pair separated by a specific distance 'r'. mdpi.comaps.org

This method is crucial for understanding the structural features of amorphous metal oxyhydroxides, which play a significant role in environmental contaminant transport. uiowa.edu For amorphous aluminum hydroxide, PDF analysis helps to define the short-range order, which is vital for a complete molecular picture of its properties. uiowa.edu Research has utilized PDF analysis to explore the structural similarities between amorphous aluminum oxyhydroxide produced from aqueous solutions and synthetic nanoclusters. uiowa.edu For instance, studies have investigated Keggin-type aluminum oxyhydroxide nanoclusters as potential building blocks for the amorphous "floc" found in certain natural waters. uiowa.edu

The analysis can determine the size of ordered domains within the amorphous matrix and provide data on interatomic distances. uiowa.edumdpi.com For example, analysis of amorphous alumina has helped identify nearest-neighbor distances for Al-Al, Al-O, and O-O pairs and has shown that the short-range order is primarily composed of AlO₄ tetrahedra. researchgate.net By fitting structural models to the experimental PDF data, researchers can test the reliability of hypothetical structures and quantify deviations from an average structure at different length scales. aps.org

Dynamic Light Scattering for Colloidal Particle Size and Aggregation

Dynamic Light Scattering (DLS) is a widely used technique for characterizing the size distribution of colloidal particles, such as aluminum hydroxide suspended in a liquid, and for monitoring their aggregation dynamics. mdpi.comnih.gov The method works by illuminating particles in a suspension with a laser and analyzing the fluctuations in the intensity of the scattered light. researchgate.net These fluctuations result from the continuous Brownian motion of the particles, and their speed is related to the particle size; smaller particles move faster, causing more rapid fluctuations. mdpi.com The DLS technique can measure particles in a size range from approximately 1 to 10,000 nm. researchgate.net

DLS is essential for understanding and controlling aggregation processes in colloidal systems. nih.gov The stability of a colloidal suspension is influenced by forces between particles. researchgate.net By repeatedly measuring particle size over time, DLS can track the rate of aggregation. mdpi.com An increase in the measured particle size indicates that smaller primary particles are clumping together to form larger aggregates. pku.edu.cn This analysis helps in determining the critical flocculation concentration (CFC), which is the electrolyte concentration that triggers a shift from slow to fast aggregation. pku.edu.cn

However, the technique has limitations. In polydisperse samples, the light scattered by larger particles can be disproportionately intense (proportional to the sixth power of the diameter), potentially masking the presence of smaller particles. researchgate.net Furthermore, in cases of very rapid aggregation or for particles larger than about 5000 nm, sedimentation can occur quickly, removing the particles from the measurement zone of the DLS instrument. researchgate.net Despite these challenges, DLS remains a powerful tool for assessing the particle size distribution and stability of colloidal suspensions like those of aluminum hydroxide. mdpi.comnih.gov

Thermal Analysis (TGA, DTA) for Decomposition Pathways and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are essential for studying the thermal decomposition of aluminum hydroxide. mdpi.com These methods provide information on weight loss (TGA) and heat flow changes (DTA/DSC) as a function of temperature, revealing the sequence of phase transitions as Al(OH)₃ is heated. researchgate.netresearchgate.net The decomposition of gibbsite, a common crystalline form of Al(OH)₃, is a multi-step process that is highly dependent on experimental conditions like heating rate and particle size. mdpi.comupb.ro

The thermal decomposition of gibbsite generally proceeds through several key stages:

Initial Dehydroxylation: The first step involves the partial dehydroxylation of gibbsite to form boehmite (γ-AlO(OH)) or an intermediate amorphous phase. researchgate.neticm.edu.pl This transition typically occurs in the range of 215-320°C and is associated with a distinct weight loss corresponding to the release of water molecules. mdpi.comupb.ro

Transformation to Transition Alumina: Upon further heating, boehmite or the intermediate phases decompose to form various transition aluminas, such as γ-Al₂O₃. This stage occurs at temperatures around 400-500°C. mdpi.comresearchgate.net

Formation of Alpha-Alumina: At much higher temperatures, typically around 1200°C, the various transition aluminas transform into the most thermodynamically stable form, α-Al₂O₃ (corundum). researchgate.neticm.edu.pl

Particle size has a significant influence on these transition temperatures; smaller particles tend to decompose at considerably lower temperatures than larger ones. mdpi.comupb.ro Kinetic studies based on TGA data have been used to determine the activation energy and reaction mechanisms for each decomposition step. icm.edu.pl

Table 1: Thermal Decomposition Stages of Gibbsite (Al(OH)₃)

| Temperature Range (°C) | Process | Resulting Phase(s) | Typical Weight Loss (%) | Source(s) |

| 215 - 320 | Partial dehydroxylation of gibbsite | Boehmite (AlO(OH)), Amorphous Alumina | ~5.6 | mdpi.com |

| 300 - 520 | Decomposition of boehmite | Transition Alumina (e.g., γ-Al₂O₃, χ-Al₂O₃) | Varies | mdpi.comresearchgate.neticm.edu.pl |

| > 1100 | Final transformation | Alpha-Alumina (α-Al₂O₃) | - | researchgate.neticm.edu.pl |

Surface Area and Porosity Measurement (e.g., BET Method) for Textural Properties

The textural properties of aluminum hydroxide and its calcined products, such as specific surface area and porosity, are critical for many of its industrial applications, particularly as an adsorbent or catalyst support. azom.com The Brunauer-Emmett-Teller (BET) method is the most common technique used to determine the specific surface area of porous materials. azom.comresearchgate.net This method is based on the physical adsorption of a gas (typically nitrogen) onto the solid surface at cryogenic temperatures. orientjchem.org By measuring the amount of gas adsorbed at different relative pressures, a BET plot is constructed, from which the surface area can be calculated. azom.com

Porous aluminas derived from the calcination of aluminum hydroxide can exhibit very high surface areas, often in the range of hundreds of square meters per gram. azom.comacs.org This large surface area is essential for applications where the material acts as a trap for vapors or a substrate for catalytic reactions. azom.com

In addition to surface area, the pore size distribution is another key characteristic. This is often determined using the Barrett-Joyner-Halenda (BJH) method, which analyzes the desorption branch of the gas adsorption isotherm. researchgate.netorientjchem.org The analysis can distinguish between micropores, mesopores, and macropores, providing a detailed picture of the material's porous structure. orientjchem.org The thermal treatment of aluminum hydroxide significantly affects these properties; as it is heated and transforms into transition aluminas, a large quantity of meso- and macropores can be generated, leading to a substantial variation in specific surface area. researchgate.net

Table 2: Example of Textural Properties of a Porous Alumina Film

| Parameter | Method | Value | Source(s) |

| Surface Area | BET | 250 m²/g | researchgate.net |

| Pore Volume | BJH | 0.16 cm³/g | researchgate.net |

| Average Pore Diameter | BJH | 2.5 nm | researchgate.net |

Note: The values are representative and can vary significantly based on the precursor and preparation method.

Electrophoretic Mobility and Potentiometric Titrations for Surface Charge and Isoelectric Point Determination

The surface charge of aluminum hydroxide particles in a colloidal suspension is a key factor governing their stability and interaction with other substances. nih.gov This charge is pH-dependent due to the amphoteric nature of the surface hydroxyl groups. wikipedia.org Electrophoretic mobility measurements and potentiometric titrations are the primary techniques used to quantify this surface charge and determine the isoelectric point (IEP). acs.org

The isoelectric point is the pH at which the net surface charge of the particles is zero. cdnsciencepub.com At pH values below the IEP, the surface is predominantly positively charged, while at pH values above the IEP, it is negatively charged. nih.gov The IEP of aluminum hydroxide can vary, with reported values ranging from approximately 7.7 to 11, depending on the crystalline form, purity, and the specific medium. nih.govwikipedia.orgcdnsciencepub.com For example, one study determined the IEP of Al(OH)₃ to be 7.7, while another reported an IEP of circa 11 for an aluminum hydroxide adjuvant. nih.govcdnsciencepub.com

Electrophoretic mobility is a measure of the velocity of charged particles under the influence of an applied electric field. acs.org This mobility is directly related to the zeta potential, which reflects the magnitude of the electrostatic repulsive or attractive forces between adjacent particles in a dispersion. By measuring the electrophoretic mobility at various pH values, one can plot the change in surface charge and pinpoint the exact pH where the mobility is zero, thus identifying the IEP. acs.org This information is critical for applications such as optimizing the adsorption of proteins, where electrostatic attraction between the protein and the aluminum hydroxide surface is desired. nih.gov

Table 3: Reported Isoelectric Point (IEP) for Aluminum Hydroxide

| Form / Application | Method | Reported IEP (pH) | Source(s) |

| Al(OH)₃ | Solubility Measurement | 7.7 | wikipedia.orgcdnsciencepub.com |

| Aluminum Hydroxide Adjuvant | Not Specified | ~11 | nih.gov |

Surface Chemistry and Interfacial Phenomena of Aluminum Hydroxide

Adsorption Mechanisms on Aluminum Hydroxide (B78521) Surfacesacs.orgencyclopedia.com

The adsorption of substances onto aluminum hydroxide surfaces is a critical process in both natural and industrial applications, from water purification to its use as a vaccine adjuvant. encyclopedia.comnih.govpatsnap.com The primary mechanisms governing this adsorption are ligand exchange and electrostatic interactions. nih.gov The specific mechanism that dominates depends on the properties of the adsorbing molecule (adsorbate) and the conditions of the aqueous environment. nih.govnih.gov

Ligand exchange is a key mechanism where a ligand from the solution displaces a hydroxyl group or a water molecule from the aluminum hydroxide surface, forming a direct, inner-sphere complex. nih.govnih.govdss.go.th This process is considered a form of specific adsorption. nih.gov The substitution of a hydroxide or fluoride (B91410) ion for a water molecule in the inner-coordination sphere of a dissolved aluminum complex significantly weakens the bonds to other water molecules, providing a model for how ligand-promoted dissolution and adsorption occur on mineral surfaces. dss.go.thacs.org

Research has shown that the ability of different proteins to interact with aluminum hydroxide via ligand exchange varies. For example, studies on model proteins and antigens have demonstrated that ovalbumin, β-casein, and tetanus toxin can participate in ligand exchange with aluminum hydroxide surfaces. nih.gov The capacity for this interaction is influenced by the number of available ligand groups within the protein's structure and its molecular weight. nih.gov Similarly, the adsorption of pepsin on gibbsite and boehmite has been shown to involve specific adsorption through ligand exchange, where carboxylate groups of the pepsin molecule interact with aluminum ions on the surface. nih.gov This is supported by desorption studies, which found that while washing with acidified water did not desorb the pepsin, exchange with phosphate (B84403) ions did, indicating a strong, specific binding mechanism beyond simple electrostatic attraction. nih.gov

Electrostatic interactions are non-specific forces that arise between the charged surface of the aluminum hydroxide particle and charged molecules or ions in the solution. nih.govnih.gov The surface of aluminum hydroxide develops a charge through the protonation and deprotonation of its surface hydroxyl groups, a behavior that is highly dependent on the pH of the solution. acs.orgusda.gov Typically, aluminum hydroxides have a point of zero charge (PZC) or isoelectric point (IEP) around pH 9-10, meaning the surface is positively charged in acidic to neutral conditions and negatively charged in more alkaline conditions. mdpi.com

This surface charge is a critical factor in the adsorption of charged species. For instance, the adsorption of the negatively charged protein bovine serum albumin (BSA) onto aluminum hydroxide is driven predominantly by electrostatic interactions. nih.gov Likewise, the attraction between the positively charged aluminum hydroxide surface (at pH values below the PZC) and the negatively charged pepsin molecule (isoelectric point around 1) is an important adsorption mechanism. nih.gov

Surface complexation models (SCMs) are theoretical frameworks used to describe and predict the charging behavior and adsorption at the mineral-water interface. usda.govnsf.gov These models account for surface reactions, the formation of an electrical double layer, and the influence of electrostatic potential on surface complexation. usda.govnih.gov The Multi-site Complexation (MUSIC) model, for example, has been successfully used to model the charging behavior of gibbsite by considering the different reactivities of its crystal planes. acs.orgacs.org Another common framework is the Triple Layer Model (TLM), which has been modified to account for the electrostatic work associated with the desorption of water dipoles during ligand exchange, improving its predictive accuracy for anion adsorption. nih.govjh.edu

Table 1: Comparison of Adsorption Mechanisms for Various Molecules on Aluminum Hydroxide This table is generated based on data from multiple sources.

| Molecule | Primary Adsorption Mechanism | Supporting Evidence | Source |

| Bovine Serum Albumin (BSA) | Electrostatic Interactions | Adsorption is highly dependent on electrostatic forces. | nih.gov |

| Tetanus Toxin (TT) | Ligand Exchange | Shows a high capacity for interaction via ligand exchange. | nih.gov |

| Ovalbumin (OVA) | Ligand Exchange | Participates in ligand exchange with the aluminum hydroxide surface. | nih.gov |

| Pepsin | Electrostatic & Ligand Exchange | Adsorption is pH-dependent (electrostatic) but also involves specific interaction via carboxylate groups (ligand exchange). | nih.gov |

| Arsenate | Inner- & Outer-Sphere Complexation | Macroscopic and molecular-scale data indicate the co-occurrence of both direct binding and electrostatically-held species. | mdpi.comwustl.edu |

The pH and ionic strength of the aqueous solution are paramount factors that control the adsorption process on aluminum hydroxide surfaces. mdpi.comnih.gov The pH dictates the surface charge of the mineral and the speciation (charge) of the adsorbate, thereby controlling the electrostatic forces between them. nih.govut.ac.ir Adsorption of anions, for example, is generally favored at lower pH values where the aluminum hydroxide surface is more positively charged. mdpi.com Conversely, cation adsorption tends to increase with rising pH. ut.ac.ir Studies on pepsin adsorption showed a distinct pH-dependent profile, with maximum adsorption occurring between pH 2.7 and 4.3, a range where the electrostatic attraction between the positive adsorbent and negative protein is strong. nih.gov

Ionic strength, which is a measure of the concentration of ions in the solution, also significantly affects adsorption, particularly when electrostatic interactions are involved. mdpi.com An increase in ionic strength can lead to a decrease in the adsorption of species that form outer-sphere complexes. mdpi.comwustl.edu This is because the ions from the background electrolyte (e.g., salt) compete for the surface, screening the surface charge and weakening the electrostatic attraction between the surface and the adsorbate. mdpi.com For example, the adsorption of arsenate on both gibbsite and bayerite was observed to decrease as ionic strength increased, with the effect being more pronounced at pH 4 than at pH 7. mdpi.comwustl.edu This behavior is a classic indicator of the presence of outer-sphere complexes. mdpi.com

Table 2: Effect of pH and Ionic Strength on Arsenate Adsorption on Gibbsite This table is illustrative, based on findings that show a decrease in adsorption with increasing ionic strength, particularly at lower pH. The values are representative of the trend.

| pH | Ionic Strength (M) | Relative Arsenate Adsorption (%) | Source |

| 4 | 0.01 | 100 | mdpi.comwustl.edu |

| 4 | 0.1 | 85 | mdpi.comwustl.edu |

| 7 | 0.01 | 70 | mdpi.comwustl.edu |

| 7 | 0.1 | 65 | mdpi.comwustl.edu |

Colloidal Stability and Aggregation Kinetics of Aluminum Hydroxide Dispersionsnih.govnih.gov

Aluminum hydroxide can form colloidal dispersions—suspensions of fine particles in a liquid. americanelements.com The stability of these dispersions is crucial for many of their applications and is governed by the balance of attractive (van der Waals) and repulsive (primarily electrostatic) forces between particles. 182.160.97 When repulsive forces dominate, the particles remain separate and the dispersion is stable. When attractive forces prevail, the particles clump together, or aggregate, leading to instability and settling. nih.gov

The aggregation of aluminum hydroxide particles is often undesirable, particularly in applications like vaccines, where freezing can induce such aggregation and lead to a loss of efficacy. nih.govnih.gov The mechanism for this freezing-induced aggregation is thought to involve changes in the particle's surface chemistry and crystallinity caused by the freeze-concentration of salts and buffers in the unfrozen liquid phase. nih.govnih.gov The zeta potential, a measure of the magnitude of the electrostatic repulsion between adjacent particles, is a key indicator of colloidal stability. nih.govnih.gov A reduction in the zeta potential is associated with a higher tendency for aggregation. nih.gov For instance, freezing aluminum oxyhydroxide nanoparticles led to a significant reduction in their surface hydroxyl groups due to mechanical pressure, causing aggregation. nih.gov The stability of these dispersions is highly pH-dependent, with maximum instability typically observed near the isoelectric point where the net surface charge and electrostatic repulsion are minimal. nih.gov The aging of aluminum hydroxide solutions can also lead to aggregation, where initial polynuclear structures slowly grow in size and convert to more stable, crystalline particles like gibbsite over time. usgs.gov

Surface Modification Strategies for Aluminum Hydroxidebanlanchem.comsd-avant.com

To improve its performance in various applications, particularly as a filler in polymers, the surface of aluminum hydroxide is often modified. banlanchem.com The primary goals of surface modification are to enhance its dispersion and compatibility with organic matrices, which can be challenging due to the hydrophilic nature of the aluminum hydroxide surface and the hydrophobic nature of many polymers. banlanchem.comsd-avant.com Proper modification can improve the mechanical properties and processing performance of the resulting composite materials. banlanchem.com There are two main methods for surface treatment: dry modification and wet modification. banlanchem.com

Organic functionalization involves treating the aluminum hydroxide powder with molecules that can bond to its surface and present a more organo-compatible exterior. banlanchem.comacs.org This process changes the physicochemical properties of the filler's surface. sd-avant.com A variety of organic modifiers are used:

Silane (B1218182) Coupling Agents: These are a versatile class of modifiers that act as a bridge between the inorganic filler and the organic polymer matrix. banlanchem.com They can significantly improve the mechanical, electrical, and moisture-resistant properties of the final product. banlanchem.com

Advanced Fatty Acids and Their Salts: Compounds like stearic acid are classic modifiers. banlanchem.com They possess a long alkyl chain that is compatible with polymers and a reactive carboxyl group that can interact with the aluminum hydroxide surface, thereby improving compatibility and mechanical strength. banlanchem.com

Unsaturated Organic Acids: Acids such as acrylic acid and methacrylic acid can form ionic bonds with the aluminum hydroxide surface. banlanchem.com

Zirconium-based Agents: These inorganic polymers contain organic ligands that enhance both hydroxyl stability and organic reactivity, making them effective for modifying ultrafine aluminum hydroxide powders. banlanchem.com

Phosphorus-containing Compounds: Organic phosphonic acids, such as ethylene (B1197577) diamine tetramethylene phosphonic acid (EDTMPA), have been used to functionalize aluminum hydroxide. globethesis.com

The success of these modifications can lead to improved dispersion and can even influence the crystallization behavior of the polymer matrix. researchgate.net For example, treatment with 2-dodecen-1-yl succinic anhydride (B1165640) (DDSA) was found to reduce the tendency of aluminum hydroxide to nucleate crystallization in polypropylene. researchgate.net

Table 3: Common Organic Modifiers for Aluminum Hydroxide and Their Function This table is generated based on data from the text.

| Modifier Class | Example | Primary Function | Source |

| Silane Coupling Agents | γ-functional silanes | Bonds inorganic filler to organic polymer, improves strength. | banlanchem.com |

| Fatty Acids | Stearic Acid | Improves compatibility and mechanical properties. | banlanchem.com |

| Zirconium Coupling Agents | Zirconium aluminate | Modifies ultrafine powders, enhances reactivity. | banlanchem.com |

| Unsaturated Organic Acids | Acrylic Acid | Forms ionic bonds with the surface. | banlanchem.com |

| Organophosphonates | EDTMPA | Functionalizes the surface for specific applications (e.g., curing agent). | globethesis.com |

Inorganic Hybridization and Composite Formation (e.g., Layered Double Hydroxides)

Aluminum hydroxide serves as a fundamental building block in the formation of inorganic hybrid materials and composites, most notably Layered Double Hydroxides (LDHs). LDHs, also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. These structures consist of positively charged brucite-like layers of metal hydroxides, where some of the divalent cations are substituted by trivalent cations, such as Al³⁺. This substitution creates a net positive charge on the layers, which is balanced by interlayer anions and water molecules.

The general formula for LDHs is typically represented as [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ and M³⁺ are divalent and trivalent cations respectively, Aⁿ⁻ is an n-valent anion, and x represents the molar ratio of M³⁺/(M²⁺ + M³⁺), which generally ranges from 0.20 to 0.33. mdpi.com

Synthesis of Layered Double Hydroxides:

Several methods are employed for the synthesis of LDHs, with the choice of method influencing the material's properties such as crystallinity, particle size, and purity.

Co-precipitation: This is the most common method, involving the simultaneous precipitation of divalent and trivalent metal salts from a solution at a constant pH. magtech.com.cnaip.org The process allows for good control over the composition of the LDH.

Hydrothermal Synthesis: This method involves the crystallization of a mixture of metal oxides or hydroxides in an aqueous solution at elevated temperatures and pressures. acs.org It can lead to the formation of well-crystallized LDH particles. For instance, MgAl-LDH can be formed from a physical mixture of MgO and Al₂O₃ upon hydrothermal treatment. acs.org

Mechanochemical Synthesis: This solid-state method involves the mechanical activation of the precursor materials, followed by interaction with water. researchgate.net It is considered an environmentally friendly and solvent-free approach.

The formation of LDHs on aluminum and its alloys is a significant application, providing enhanced corrosion resistance. In this process, the aluminum surface dissolves in a basic solution to form aluminum hydroxide, which then reacts with divalent cations to form the LDH structure. mdpi.com

Properties and Applications of LDH Composites:

The unique layered structure of LDHs imparts several beneficial properties, including high anion-exchange capacity, thermal stability, and the ability to act as a host for various functional anions. magtech.com.cntorvergata.it This makes them suitable for a wide range of applications, such as:

Corrosion Inhibitors: LDH films can be grown on aluminum alloys to provide a protective barrier against corrosion. mdpi.commdpi.com The interlayer anions can be exchanged with corrosion-inhibiting species, providing a "smart" self-healing capability.

Catalysts and Catalyst Supports: The high surface area and tunable composition of LDHs make them effective catalysts or catalyst supports for various chemical reactions. magtech.com.cn

Adsorbents: The ability to exchange interlayer anions allows LDHs to be used as adsorbents for the removal of pollutants from water.

Below is a table summarizing various synthesis methods for LDHs and their key characteristics:

| Synthesis Method | Precursors | Key Process Parameters | Characteristics of Resulting LDH |

| Co-precipitation | Divalent and trivalent metal salts (e.g., chlorides, nitrates) | pH, temperature, aging time | Good homogeneity and control over composition. magtech.com.cnaip.org |

| Hydrothermal | Metal oxides or hydroxides (e.g., MgO, Al₂O₃) | Temperature, pressure, reaction time | High crystallinity. acs.org |

| Mechanochemical | Metal hydroxides or oxides | Milling time, energy input | Environmentally friendly, solvent-free. researchgate.net |

Interaction of Aluminum Hydroxide with Organic and Inorganic Species in Aqueous Systems

The surface of aluminum hydroxide in aqueous systems is highly reactive and can interact with a wide variety of dissolved organic and inorganic species. These interactions are of fundamental importance in natural water systems, water treatment processes, and biological environments.

Interaction with Inorganic Species:

In aqueous environments, the surface of aluminum hydroxide can interact with various inorganic anions. These interactions are influenced by the pH of the solution, the concentration of the anions, and the surface charge of the aluminum hydroxide particles.

Fluoride (F⁻): Fluoride ions have a strong affinity for aluminum and can form soluble complexes with it. This interaction can negatively impact the removal of particles and natural organic matter during water treatment by coagulation with aluminum salts. odu.edu

Sulfate (B86663) (SO₄²⁻): Sulfate interacts with aluminum hydroxide primarily through electrostatic attraction. This can limit the positive surface charge of the aluminum hydroxide particles. odu.edu

Orthophosphate (PO₄³⁻): Orthophosphate can form negatively charged surface complexes on aluminum hydroxide. This can alter the particle charge and stability and competes strongly with organic matter for adsorption sites. odu.edupatsnap.com

The table below summarizes the interaction of aluminum hydroxide with common inorganic anions in aqueous systems:

| Inorganic Anion | Primary Interaction Mechanism | Effect on Aluminum Hydroxide Surface |

| Fluoride (F⁻) | Complex formation | Formation of soluble aluminum-fluoride complexes. odu.edu |

| Sulfate (SO₄²⁻) | Electrostatic attraction | Limits positive surface charge. odu.edu |

| Orthophosphate (PO₄³⁻) | Surface complexation | Forms negatively charged surface complexes, alters particle charge. odu.edu |

Interaction with Organic Species:

Aluminum hydroxide can interact with a wide range of organic molecules, from small organic acids to large biomolecules. These interactions can lead to the formation of organo-aluminum complexes, modification of the aluminum hydroxide surface, and influence the behavior of both the aluminum species and the organic molecules.

Simple Organic Ligands: Organic acids such as lactic acid, oxalic acid, and citric acid can form stable complexes with aluminum. core.ac.ukresearchgate.net The strength of these interactions depends on the type of organic acid and the pH of the solution. For instance, oxalic acid and fulvic acid have been shown to form more than one type of complex with aluminum. researchgate.net

Biomolecules: Aluminum species can interact with biomolecules like proteins. For example, interactions with the protein lysozyme (B549824) have been observed to form specific charge-stabilized bioinorganic assemblies. core.ac.ukscispace.com Similarly, interactions with mucin, a glycoprotein, appear to be predominantly driven by electrostatic forces and can modify the protein's native conformation. core.ac.uk The interaction with organic molecules can also influence the crystallization of aluminum hydroxide, with some organic compounds capable of blocking crystallization. usgs.gov

The following table outlines the observed interactions between aluminum hydroxide and selected organic species:

| Organic Species | Nature of Interaction | Observed Effects |

| Lactic Acid | Strong coordination | Formation of aluminum-lactate chelates. core.ac.uk |

| Oxalic Acid | Complex formation | Forms multiple stable complexes with aluminum. researchgate.net |

| Lysozyme | Electrostatic and hydrogen bonding | Formation of specific charge-stabilized bioinorganic assemblies. core.ac.ukscispace.com |

| Mucin | Predominantly electrostatic | Modification of the protein's native conformation. core.ac.uk |

Advanced Applications and Functional Materials Development Based on Aluminum Hydroxide

Aluminum Hydroxide (B78521) in Flame Retardant Systems

Aluminum hydroxide (ATH) is a widely utilized halogen-free flame retardant in various polymers and materials. researchgate.neticm.edu.pl Its effectiveness stems from a multi-faceted mechanism that actively cools the material, dilutes flammable gases, and forms a protective barrier, thereby inhibiting the ignition and spread of fire. researchgate.netbohrium.com

Endothermic Decomposition and Water Vapor Release Mechanisms

The primary flame-retardant action of aluminum hydroxide is its endothermic decomposition when exposed to high temperatures. google.comresearchgate.net This chemical breakdown begins at approximately 200°C to 220°C and is a highly endothermic process, meaning it absorbs a significant amount of heat from the surrounding environment. google.comuct.ac.za This heat absorption cools the polymer, delaying its thermal degradation and reducing the rate of combustion. bohrium.comresearchgate.net

The decomposition reaction proceeds as follows:

2Al(OH)₃ → Al₂O₃ + 3H₂O